molecular formula C21H17N5O3 B2661117 3-(3-(5-phenyl-1,2,4-oxadiazol-3-yl)pyrrolidine-1-carbonyl)-1,8-naphthyridin-2(1H)-one CAS No. 2034322-87-5

3-(3-(5-phenyl-1,2,4-oxadiazol-3-yl)pyrrolidine-1-carbonyl)-1,8-naphthyridin-2(1H)-one

Cat. No.: B2661117
CAS No.: 2034322-87-5
M. Wt: 387.399
InChI Key: NWRXYBFZWRKDNY-UHFFFAOYSA-N
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Description

3-(3-(5-phenyl-1,2,4-oxadiazol-3-yl)pyrrolidine-1-carbonyl)-1,8-naphthyridin-2(1H)-one is a complex organic compound that features a unique structure combining a naphthyridine core with a pyrrolidine and oxadiazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-(5-phenyl-1,2,4-oxadiazol-3-yl)pyrrolidine-1-carbonyl)-1,8-naphthyridin-2(1H)-one typically involves multi-step organic reactions. A common synthetic route may include:

    Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized through the cyclization of a hydrazide with a carboxylic acid derivative under dehydrating conditions.

    Pyrrolidine Ring Formation: The pyrrolidine ring can be introduced via a cyclization reaction involving an appropriate amine and a carbonyl compound.

    Coupling Reactions: The final step often involves coupling the oxadiazole and pyrrolidine intermediates with the naphthyridine core using a suitable coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated synthesis equipment, high-throughput screening of reaction conditions, and purification techniques such as chromatography and recrystallization.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the phenyl and pyrrolidine moieties.

    Reduction: Reduction reactions can occur at the carbonyl group, potentially converting it to an alcohol.

    Substitution: The aromatic rings in the compound can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like halogens (e.g., Br2, Cl2) and nucleophiles (e.g., NH3, OH-) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.

Biology

In biological research, the compound may serve as a probe or ligand in studies involving enzyme interactions, receptor binding, and cellular uptake mechanisms.

Medicine

The compound’s potential medicinal applications include its use as a pharmacophore in drug design. Its structural features may allow it to interact with specific biological targets, making it a candidate for the development of new therapeutics.

Industry

In industry, the compound can be utilized in the development of advanced materials, such as polymers and coatings, due to its stability and functional group diversity.

Mechanism of Action

The mechanism by which 3-(3-(5-phenyl-1,2,4-oxadiazol-3-yl)pyrrolidine-1-carbonyl)-1,8-naphthyridin-2(1H)-one exerts its effects is likely related to its ability to interact with specific molecular targets. These may include enzymes, receptors, or nucleic acids. The compound’s structure allows it to form hydrogen bonds, π-π interactions, and hydrophobic contacts, which are crucial for its biological activity.

Comparison with Similar Compounds

Similar Compounds

  • **3-(5-phenyl-1,2,4-oxadiazol-3-yl)pyrrolidine-1-carbonyl)-1,8-naphthyridin-2(1H)-one
  • **3-(3-(5-phenyl-1,2,4-oxadiazol-3-yl)pyrrolidine-1-carbonyl)-quinoline

Uniqueness

Compared to similar compounds, 3-(3-(5-phenyl-1,2,4-oxadiazol-3-yl)pyrrolidine-1-carbonyl)-1,8-naphthyridin-2(1H)-one stands out due to its unique combination of functional groups and structural motifs. This uniqueness may confer distinct chemical reactivity and biological activity, making it a valuable compound for research and application.

Properties

IUPAC Name

3-[3-(5-phenyl-1,2,4-oxadiazol-3-yl)pyrrolidine-1-carbonyl]-1H-1,8-naphthyridin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17N5O3/c27-19-16(11-14-7-4-9-22-17(14)23-19)21(28)26-10-8-15(12-26)18-24-20(29-25-18)13-5-2-1-3-6-13/h1-7,9,11,15H,8,10,12H2,(H,22,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWRXYBFZWRKDNY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1C2=NOC(=N2)C3=CC=CC=C3)C(=O)C4=CC5=C(NC4=O)N=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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